N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
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Overview
Description
N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives
Mechanism of Action
Target of Action
The primary target of GNF-Pf-2852 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), predicted to encode a member of the major facilitator superfamily (MFS) . This transporter is involved in the transport of various substrates across the cell membrane, playing a crucial role in cellular homeostasis .
Mode of Action
GNF-Pf-2852 interacts with its target, pfmfr3, in a way that affects the transporter’s function . This suggests that GNF-Pf-2852 may modulate the transporter’s activity, altering the cellular uptake or efflux of these compounds .
Biochemical Pathways
The action of GNF-Pf-2852 affects the mitochondrial transport pathway . The compound’s interaction with pfmfr3, which localizes to the parasite mitochondrion, suggests a role in modulating mitochondrial transport . This could have downstream effects on various mitochondrial processes, including energy production and apoptosis .
Pharmacokinetics
The compound’s interaction with a cellular transporter suggests it is likely to be absorbed into cells and distributed within the cellular environment . The metabolism and excretion of GNF-Pf-2852 would depend on various factors, including its chemical structure and the specific characteristics of the organism in which it is present.
Result of Action
The molecular and cellular effects of GNF-Pf-2852’s action involve changes in the sensitivity of cells to certain antimalarial compounds . By interacting with pfmfr3, GNF-Pf-2852 appears to modulate the cellular uptake or efflux of these compounds, potentially altering their effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazoquinazoline core, followed by the introduction of the sulfanyl group and the butanamide side chain. Common reagents used in these steps include isopropylamine, acyl chlorides, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
- **N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}propionamide
Uniqueness
N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is unique due to its specific structural features, such as the butanamide side chain and the imidazoquinazoline core. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-5-19(22(29)25-16-10-8-9-15(4)13-16)31-24-26-18-12-7-6-11-17(18)21-27-20(14(2)3)23(30)28(21)24/h6-14,19-20H,5H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKXGTQSAFKPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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